6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound combining a triazole ring with a thiadiazole scaffold. Its structure features a 3-chlorophenyl group at position 6 and a 4-pyridinyl moiety at position 3 (Figure 1). This compound is synthesized via cyclocondensation reactions involving 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and carboxylic acid derivatives under phase-transfer catalysis or phosphorus oxychloride (POCl₃)-mediated conditions . Key spectroscopic data include:
Properties
Molecular Formula |
C14H8ClN5S |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8ClN5S/c15-11-3-1-2-10(8-11)13-19-20-12(17-18-14(20)21-13)9-4-6-16-7-5-9/h1-8H |
InChI Key |
HRHFBZAKRONKEA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their potential therapeutic applications in various medical fields including antimicrobial, anticonvulsant, and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C14H8ClN5S
- Molecular Weight : 313.8 g/mol
- CAS Number : 136025-40-6
The compound features a triazole ring fused with a thiadiazole moiety, which contributes to its biological activity. The presence of the chlorophenyl and pyridinyl substituents enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole ring demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, the compound showed effectiveness against Escherichia coli, a common pathogenic bacterium .
| Activity | Target Organisms | Effectiveness |
|---|---|---|
| Antibacterial | Gram-negative bacteria | Significant activity noted |
| Antifungal | Various fungal strains | Moderate activity reported |
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been extensively studied. In animal models, particularly using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, compounds similar to this compound have shown promising results. For instance, specific derivatives were found to have protective indices comparable to established anticonvulsants like phenytoin and carbamazepine .
| Test Model | Compound Dose (mg/kg) | Protection Index |
|---|---|---|
| MES | 30 | High |
| PTZ | 30 | Comparable to standards |
Anticancer Activity
The anticancer properties of this compound class are attributed to their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Various studies have reported that modifications in the thiadiazole structure can enhance cytotoxicity against different cancer cell lines .
Structure-Activity Relationship (SAR)
The biological effectiveness of this compound can be explained through SAR studies:
- Substituents : The presence of electron-withdrawing groups (like chlorine) on the aromatic rings increases biological activity.
- Ring Structure : The fused triazole and thiadiazole rings provide a stable framework that is crucial for interaction with biological targets.
Case Studies
- Antimicrobial Study : A comprehensive evaluation of various thiadiazole derivatives showed that those with specific substitutions exhibited enhanced antibacterial properties. The study utilized docking analysis to correlate molecular interactions with antimicrobial efficacy .
- Anticonvulsant Evaluation : In a comparative study involving multiple derivatives of the thiadiazole scaffold, several compounds demonstrated significant anticonvulsant effects in rodent models. The results indicated that structural modifications could lead to improved efficacy and reduced toxicity compared to traditional anticonvulsants .
Scientific Research Applications
Antinociceptive Activity
Research has demonstrated that derivatives of triazolo-thiadiazoles exhibit significant antinociceptive properties. A study synthesized several related compounds and evaluated their effects using various pain models in mice. Among these derivatives, certain compounds showed enhanced efficacy compared to standard analgesics like aspirin . The antinociceptive activity is attributed to their interaction with nociceptive pathways, indicating potential for pain management therapies.
Anticancer Activity
The anticancer potential of triazolo-thiadiazole derivatives has been explored extensively. For instance, compounds have been designed to inhibit c-Met kinase activity, which plays a crucial role in cancer cell proliferation and metastasis. One derivative exhibited an IC50 value of 2.02 nM against c-Met kinase and showed selective inhibition over other tyrosine kinases . This selectivity suggests that these compounds could serve as targeted cancer therapies.
Antimicrobial Properties
Triazolo-thiadiazole derivatives have also been investigated for their antimicrobial activities. They have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The mechanism of action often involves disrupting microbial cell functions or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of triazolo-thiadiazoles have been documented in several studies. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This mechanism positions them as potential treatments for inflammatory diseases.
Case Studies
Comparison with Similar Compounds
Table 1: Comparison of Key Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
Key Observations:
Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to nitro (NO₂) or methoxy (OCH₃) substituents . Adamantyl substituents (e.g., in ) improve metabolic stability but reduce solubility due to high hydrophobicity.
Hydrogen-Bonding Moieties :
Preparation Methods
Phosphorus Oxychloride-Mediated Cyclization
A foundational method involves cyclizing 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with acyl halides or carboxylic acids in the presence of phosphorus oxychloride (POCl₃). For example, Dong and Wang demonstrated that 1-amino-2-mercapto-5-[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-1,3,4-triazole undergoes cyclization with triazole-carboxylic acids in anhydrous POCl₃ to yield s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. This method, adaptable to the target compound, would require:
-
Precursor Synthesis : 4-Amino-5-mercapto-3-(3-chlorophenyl)-1,2,4-triazole.
-
Coupling Agent : 4-Pyridinylcarbonyl chloride or 4-pyridinecarboxylic acid.
-
Conditions : Reflux in POCl₃ (3–5 hrs, 80–110°C).
Key advantages include high regioselectivity and yields >75%. Nuclear magnetic resonance (NMR) spectra of analogous compounds show distinct peaks for pyridinyl protons (δ 8.5–8.7 ppm) and chlorophenyl groups (δ 7.3–7.6 ppm).
One-Pot Catalyst-Free Synthesis
Recent advances enable single-step syntheses of triazolothiadiazoles via [3+2] cycloadditions. A 2015 study reported room-temperature reactions between dibenzoylacetylene and triazole derivatives to form thiazolo[3,2-b]triazoles and related systems. Adapting this to the target compound would involve:
-
Reactants : 3-Chlorophenylacetylene and 4-pyridinyl-triazole.
-
Solvent : Ethanol or tetrahydrofuran (THF).
-
Conditions : Stirring at 25°C for 12–24 hrs.
This method avoids toxic catalysts and achieves yields up to 92% for analogous structures. Fourier-transform infrared (FTIR) spectra confirm thiadiazole ring formation through C=S stretches at 610–630 cm⁻¹.
Functionalization of Preformed Triazolothiadiazole Scaffolds
Suzuki-Miyaura Cross-Coupling
Introducing the 3-chlorophenyl and 4-pyridinyl groups post-cyclization is feasible via palladium-catalyzed cross-coupling. A representative protocol involves:
-
Coupling Partners :
-
3-Chlorophenylboronic acid (for C-6 position).
-
4-Pyridinylboronic acid (for C-3 position).
-
-
Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base.
Mass spectrometry (MS) data for related compounds show molecular ion peaks align with theoretical masses (e.g., m/z 313.8 for C₁₅H₉ClN₆S).
Grignard Reagent-Based Alkylation
Grignard reactions enable direct installation of aromatic groups. For instance, reacting 6-lithio-triazolothiadiazole with 3-chlorophenylmagnesium bromide, followed by quenching with 4-pyridinecarboxaldehyde, yields the target compound after oxidation. Critical steps include:
-
Temperature Control : –78°C to 0°C for lithiation.
-
Workup : Aqueous NH₄Cl and ethyl acetate extraction.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR spectra of analogous triazolothiadiazoles exhibit:
X-ray Diffraction Studies
Single-crystal X-ray structures of related compounds (e.g., triazolo[3,4-b]thiadiazine) reveal planar triazolothiadiazole cores with dihedral angles of 5–15° between aromatic substituents. Bond lengths (C–N: 1.32–1.35 Å; C–S: 1.67–1.72 Å) confirm aromatic delocalization.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| POCl₃ Cyclization | Reflux, 5 hrs | 78–85 | >98% | High regioselectivity |
| One-Pot Synthesis | RT, 24 hrs | 88–92 | >95% | Catalyst-free, scalable |
| Suzuki Cross-Coupling | 80°C, 12 hrs | 65–72 | >97% | Modular substituent choice |
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Overheating during POCl₃-mediated reactions generates sulfonic acid derivatives. Mitigation strategies include:
Q & A
Basic: What are the standard synthetic protocols for preparing 6-(3-chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Step 1: Formation of a pyrazole or triazole intermediate via cyclization of hydrazine derivatives with carbonyl compounds (e.g., acetylated ketones or esters) under reflux conditions .
- Step 2: Thiadiazole ring closure using phosphorus oxychloride (POCl₃) or thionation reagents to introduce the sulfur atom .
- Step 3: Final coupling of the 3-chlorophenyl and 4-pyridinyl substituents via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
Validation: Purity is confirmed by HPLC (>95%), and structural identity by -NMR (e.g., aromatic proton integration) and IR (C-S/C-N stretching at 650–750 cm) .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
- Spectroscopic Analysis:
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3% tolerance) .
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) ensures purity .
Advanced: How do electronic effects of substituents (e.g., Cl, pyridinyl) influence bioactivity in triazolothiadiazoles?
Methodological Answer:
-
Halogen Effects: The 3-chlorophenyl group enhances lipophilicity, improving membrane permeability. Chlorine’s electron-withdrawing nature stabilizes π-π stacking with enzyme active sites (e.g., fungal 14α-demethylase) .
-
Pyridinyl Role: The 4-pyridinyl moiety acts as a hydrogen-bond acceptor, critical for interactions with bacterial sortases (e.g., SrtA) or kinases .
-
Structure-Activity Relationship (SAR):
Substituent Position Bioactivity Impact Example Target 3-Chlorophenyl Antifungal EC: 7.28–42.49 µM Pellicularia sasakii 4-Pyridinyl Sortase inhibition (IC: 9.3 µM) Staphylococcus aureus
Advanced: What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control Standardization: Use identical assay conditions (e.g., HepG2 cells for cytotoxicity vs. MCF-7 for reproducibility) .
- Mechanistic Profiling: Combine enzyme inhibition (e.g., sortase SrtA ) with cellular assays (e.g., ROS induction in cancer cells ).
- Molecular Docking: Validate target engagement using PDB structures (e.g., 3LD6 for fungal enzymes ). Discrepancies may arise from divergent protein conformations or solvent models.
Advanced: How can synthetic yields be optimized for scale-up without compromising purity?
Methodological Answer:
- Reagent Optimization: Replace POCl₃ with PSCl₃ for milder thiadiazole cyclization (yield increase from 65% to 82%) .
- Purification: Use silica gel chromatography with ethyl acetate/hexane (3:7) for intermediates, and recrystallization (ethanol/water) for final products .
- Process Monitoring: In-line FTIR tracks reaction completion, reducing byproducts .
Advanced: What in silico approaches predict the drug-likeness of this compound?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME calculate:
- LogP: ~3.1 (optimal for blood-brain barrier penetration).
- H-bond acceptors/donors: 6/1 (complies with Lipinski’s rules) .
- Molecular Dynamics (MD): Simulate binding to human serum albumin (HSA) to predict plasma stability .
- PAINS Screening: Rule out pan-assay interference via Substructure filters (e.g., triazolothiadiazole core is PAINS-negative) .
Advanced: How does the compound’s redox behavior affect its antioxidant/pro-oxidant duality?
Methodological Answer:
- DPPH/ABTS Assays: At 10 M, the compound scavenges radicals (IC: 28 µM for DPPH) but generates ROS in HepG2 cells via NADPH oxidase activation .
- Mechanistic Insight: The pyridinyl group stabilizes radical intermediates, while the chlorophenyl moiety enhances membrane localization .
Advanced: What crystallographic data reveal packing interactions influencing stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
